molecular formula C9H5Cl3N2O B1362419 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole CAS No. 1208-05-5

3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole

Cat. No.: B1362419
CAS No.: 1208-05-5
M. Wt: 263.5 g/mol
InChI Key: DYLKAZGGQBPFEM-UHFFFAOYSA-N
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Description

3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms

Scientific Research Applications

3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

While the exact mechanism of action for 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole is not specified, similar compounds have displayed minimal binding energy and good affinity toward the active pocket of VIM-2 Metallo-β-Lactamase (MBL) as a target protein .

Future Directions

The future directions for research on 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole could include further exploration of its synthesis, properties, and potential applications. Given the wide range of applications of pyrazole derivatives , there may be potential for this compound in various fields such as pharmaceuticals, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with trichloroacetonitrile, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole: Similar structure but with a trifluoromethyl group instead of a trichloromethyl group.

    3-Phenyl-5-(dichloromethyl)-1,2,4-oxadiazole: Contains a dichloromethyl group.

    3-Phenyl-5-(chloromethyl)-1,2,4-oxadiazole: Features a chloromethyl group.

Uniqueness

3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole is unique due to its trichloromethyl group, which imparts distinct chemical properties such as increased reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-phenyl-5-(trichloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2O/c10-9(11,12)8-13-7(14-15-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLKAZGGQBPFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153012
Record name 1,2,4-Oxadiazole, 3-phenyl-5-trichloromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208-05-5
Record name 1,2,4-Oxadiazole, 3-phenyl-5-trichloromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Oxadiazole, 3-phenyl-5-trichloromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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